2,6,10-Trimethyltridecane

Vue d'ensemble

Description

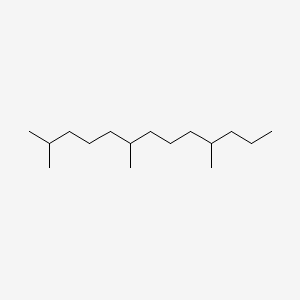

2,6,10-Trimethyltridecane is an organic compound with the molecular formula C16H34 and a molecular weight of 226.4412 g/mol . It is a branched alkane, specifically a tridecane derivative, characterized by the presence of three methyl groups at the 2nd, 6th, and 10th positions on the tridecane chain . This compound is also known by its IUPAC name, This compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10-trimethyltridecane typically involves the alkylation of tridecane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where tridecane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of corresponding unsaturated hydrocarbons or the isomerization of linear alkanes in the presence of zeolite catalysts. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

2,6,10-Trimethyltridecane primarily undergoes reactions typical of alkanes, such as:

Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.

Major Products

Oxidation: Depending on the extent of oxidation, products can include 2,6,10-trimethyltridecanol, 2,6,10-trimethyltridecanone, or 2,6,10-trimethyltridecanoic acid.

Halogenation: Products include 2,6,10-trimethyltridecyl chloride or bromide.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Chemical Formula : C₁₆H₃₄

- Molecular Weight : 226.4412 g/mol

- IUPAC Name : 2,6,10-trimethyltridecane

- CAS Registry Number : 3891-99-4

Chemistry

This compound serves as a reference compound in gas chromatography. It is utilized for calibrating retention indices due to its well-defined chemical characteristics. This application is crucial for analytical chemists who require reliable standards for the identification of other compounds in complex mixtures.

Biology

The compound has been studied for its role in pheromone communication among insects. Research indicates that it interacts with olfactory receptors, triggering behavioral responses essential for mating and territorial behaviors. For instance, studies involving Drosophila melanogaster demonstrated that exposure to this compound significantly altered mating behaviors by enhancing attraction to pheromonal cues.

Medicine

Due to its hydrophobic nature, this compound is being investigated for potential use in drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances bioavailability and therapeutic efficacy. This characteristic makes it a promising candidate for developing advanced drug formulations that improve patient outcomes.

Industry

In industrial applications, this compound is utilized as a solvent and in the formulation of lubricants and surfactants. Its hydrophobic properties reduce friction and wear in mechanical systems, making it valuable in various manufacturing processes.

The biological activity of this compound can be summarized as follows:

- Pheromone Communication : Acts as a volatile compound emitted by certain insect species.

- Antimicrobial Properties : Exhibits activity against various pathogens; research has shown effectiveness against Phytophthora litchii, indicating potential agricultural applications.

Case Studies

| Case Study | Description |

|---|---|

| Insect Behavior | A study on Drosophila melanogaster revealed that exposure to this compound enhanced mating behaviors by increasing attraction to pheromonal cues under controlled conditions. |

| Antimicrobial Activity | Research on volatile organic compounds produced by Streptomyces abikoensis identified this compound's effectiveness against specific pathogens, suggesting its utility in pest management strategies. |

Mécanisme D'action

The mechanism of action of 2,6,10-trimethyltridecane in biological systems involves its interaction with specific molecular targets, such as olfactory receptors in insects. These interactions trigger a cascade of biochemical events leading to behavioral responses. In industrial applications, its hydrophobic properties facilitate its role as a solvent or lubricant, reducing friction and wear in mechanical systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6,10-Trimethyldodecane

- 2,6,10-Trimethyltetradecane

- 2,6,10-Trimethylpentadecane

Uniqueness

2,6,10-Trimethyltridecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties compared to its linear and other branched counterparts. This uniqueness makes it valuable in specialized applications where specific molecular interactions are required .

Activité Biologique

2,6,10-Trimethyltridecane (C15H32) is a branched-chain alkane that belongs to the class of organic compounds known as sesquiterpenoids. It is primarily recognized for its hydrophobic properties and has been studied for various biological activities, particularly its interactions with olfactory receptors in insects and its potential applications in medicine and industry.

This compound is characterized by its unique branching pattern, which imparts distinct physical and chemical properties compared to linear alkanes. Its molecular structure can be represented as follows:

- Chemical Formula : C15H32

- IUPAC Name : 2,6,10-trimethyldodecane

- Molecular Weight : 212.4146 g/mol

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research indicates that it interacts with olfactory receptors in certain insect species, triggering behavioral responses essential for communication and mating. This interaction initiates a cascade of biochemical events that can influence insect behavior significantly.

1. Pheromone Communication

Studies have shown that this compound plays a role in pheromone communication among insects. For instance, it has been identified as a volatile compound emitted by certain species that facilitate mating and territorial behaviors.

2. Antimicrobial Properties

Research into the antimicrobial properties of volatile compounds has highlighted the potential of this compound as an antimicrobial agent. It has been observed to exhibit activity against various pathogens in laboratory settings .

3. Drug Delivery Systems

Due to its hydrophobic nature, this compound is being investigated for use in drug delivery systems. Its ability to encapsulate hydrophobic drugs makes it a candidate for enhancing bioavailability and therapeutic efficacy.

Case Study 1: Insect Behavior

A study focusing on the olfactory responses of Drosophila melanogaster demonstrated that exposure to this compound altered mating behaviors significantly. The compound was found to enhance attraction towards pheromonal cues under controlled conditions.

Case Study 2: Antimicrobial Activity

In an investigation of volatile organic compounds produced by Streptomyces abikoensis, this compound was noted for its effectiveness against Phytophthora litchii, suggesting its potential application in agricultural pest management .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C15H32 | Pheromone communication; antimicrobial |

| 2,6,10-Trimethyldodecane | C14H30 | Limited studies on insect behavior |

| 2,6,10-Trimethyltetradecane | C16H34 | Similar applications but less studied |

Propriétés

IUPAC Name |

2,6,10-trimethyltridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-6-9-15(4)12-8-13-16(5)11-7-10-14(2)3/h14-16H,6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRQAOLBRXEIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959685 | |

| Record name | 2,6,10-Trimethyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3891-99-4 | |

| Record name | 2,6,10-Trimethyltridecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3891-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecane, 2,6,10-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10-Trimethyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.